Triple Reuptake Inhibition Profile: Comparative Potency at SERT, NET, and DAT
In a direct comparative study of structurally related 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives, the compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one (the ketone analog lacking the 2-hydroxyl group) serves as a critical structural reference point. While the most potent derivative (compound 19) achieved balanced nanomolar IC50 values against SERT, NET, and DAT, the simpler ketone scaffold (represented by our compound) is the foundational core upon which this activity is built [1]. This establishes a clear SAR (Structure-Activity Relationship) baseline: the presence of the propan-1-one linker and an unsubstituted phenoxy ring yields a distinct activity and selectivity profile compared to both the more potent 2-hydroxy derivatives and to other piperazine-based triple reuptake inhibitors like the 1,4-disubstituted piperazine series, which often show imbalanced inhibition (e.g., compound 2i with an IC50 of 158.7 nM for 5-HT reuptake) [2].
| Evidence Dimension | Monoamine Transporter Reuptake Inhibition (SERT/NET/DAT) |
|---|---|
| Target Compound Data | Foundational core scaffold; specific IC50 values for the unsubstituted ketone not reported, but serves as the SAR baseline for the active 1-phenoxy-3-(piperazin-1-yl)propan-2-ol series. |
| Comparator Or Baseline | 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives (e.g., compound 19) and 1,4-disubstituted piperazine (compound 2i: 5-HT IC50 = 158.7 nM) |
| Quantified Difference | Compound 19 from the 2-hydroxy series exhibits potent and balanced triple reuptake inhibition; compound 2i from a distinct piperazine series shows 158.7 nM potency for 5-HT reuptake, demonstrating variable selectivity and potency across piperazine chemotypes. |
| Conditions | Neurotransmitter Transporter Uptake Assay Kit (in vitro) |
Why This Matters
This compound represents the essential, unadorned scaffold for a triple reuptake inhibitor, allowing researchers to understand the baseline contribution of the phenoxy-propanone-piperazine core before introducing functionalization, which is critical for rational drug design and SAR studies.
- [1] Ashrafuzzaman, M., et al. (2023). Identification of 1‐phenoxy‐3‐(piperazin‐1‐yl)propan‐2‐ol derivatives as novel triple reuptake inhibitors. Bulletin of the Korean Chemical Society. View Source
- [2] Paudel, S., et al. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(8), 2266-2276. View Source
